Cas no 2098032-92-7 (N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride)

N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride
- 1-N,1-N-diethyl-4-methylpentane-1,2-diamine;dihydrochloride
- N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride
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- Inchi: 1S/C10H24N2.2ClH/c1-5-12(6-2)8-10(11)7-9(3)4;;/h9-10H,5-8,11H2,1-4H3;2*1H
- InChI Key: WPORFYUBUGGUAN-UHFFFAOYSA-N
- SMILES: Cl.Cl.N(CC)(CC)CC(CC(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 98
- Topological Polar Surface Area: 29.3
N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2537-10g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2147-2537-2.5g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | N306016-100mg |
n1,n1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2147-2537-5g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2147-2537-0.25g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2147-2537-0.5g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2147-2537-1g |
N1,N1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | N306016-500mg |
n1,n1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | N306016-1g |
n1,n1-diethyl-4-methylpentane-1,2-diamine dihydrochloride |
2098032-92-7 | 1g |
$ 475.00 | 2022-06-03 |
N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride
Comprehensive Analysis of N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride (CAS 2098032-92-7)
N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride (CAS 2098032-92-7) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This diamine derivative, characterized by its unique branched-chain structure and dihydrochloride salt form, offers distinct solubility and reactivity properties. Researchers are increasingly exploring its potential as a ligand in catalysis or as a building block for drug discovery, particularly in neurological and metabolic studies where modified diamines show promise.
The compound's molecular structure features a central 4-methylpentane backbone with diethylamine and primary amine functional groups, optimized for hydrogen bonding interactions. This structural configuration aligns with current trends in precision chemistry, where researchers seek tailored molecules for specific applications. Recent publications highlight its utility in developing enzyme inhibitors, addressing frequent search queries about "small molecule modulators for therapeutic targets."
From a synthetic chemistry perspective, CAS 2098032-92-7 demonstrates excellent stability under physiological pH conditions, making it suitable for bioconjugation applications – a hot topic in antibody-drug conjugate (ADC) development forums. Analytical data shows the dihydrochloride form provides enhanced water solubility compared to free base counterparts, addressing common formulation challenges discussed in drug delivery optimization circles.
Quality control protocols for N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride typically involve HPLC purity verification (>98%) and mass spectrometry characterization. These rigorous standards respond to growing industry demands for high-purity research chemicals, as evidenced by increased searches for "certified reference compounds" in scientific databases. The compound's spectral fingerprints (NMR, IR) have been thoroughly documented to facilitate identity confirmation.
Emerging applications leverage the compound's chiral centers for asymmetric synthesis projects. This aligns with the pharmaceutical industry's focus on stereoselective manufacturing – a frequently searched term in medicinal chemistry contexts. Computational modeling suggests potential interactions with G-protein coupled receptors (GPCRs), though clinical applications remain exploratory at this stage.
Storage recommendations for CAS 2098032-92-7 emphasize protection from moisture at controlled room temperature, following best practices for amine hydrochloride compounds. These handling procedures address common laboratory safety questions while optimizing material stability – a key concern for researchers purchasing specialty chemicals.
The compound's structure-activity relationship (SAR) profile continues to be investigated, particularly regarding how the methyl branching influences biological interactions. This research direction connects with popular queries about "molecular modifications for enhanced bioavailability" in drug development communities. Recent patent filings suggest growing intellectual property interest in related diamine derivatives.
From an environmental perspective, N1,N1-Diethyl-4-methylpentane-1,2-diamine dihydrochloride shows favorable biodegradation profiles in preliminary ecotoxicity studies – an important consideration given increasing searches for "green chemistry alternatives." The dihydrochloride form's reduced volatility compared to free amines also addresses workplace safety considerations frequently raised in industrial chemistry forums.
Analytical method development for this compound often focuses on ion-pair chromatography techniques, responding to chromatography community discussions about challenging polar amine separations. Method optimization papers frequently cite this compound as a test case for hydrophilic interaction liquid chromatography (HILIC) applications.
Future research directions may explore the compound's potential in nanomaterial functionalization, particularly for biomedical imaging applications – a rapidly growing field with increasing publication activity. The dual amine functionality offers versatile surface modification possibilities that align with nanotechnology innovation trends.
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